4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClFN4O2/c1-17-2-11-23-22(16-17)24(31-26(34)18-3-5-19(28)6-4-18)25(30-23)27(35)33-14-12-32(13-15-33)21-9-7-20(29)8-10-21/h2-11,16,30H,12-15H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYYQTDDEZNPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Piperazine Moiety: This step involves the reaction of the indole derivative with 4-(4-fluorophenyl)piperazine under suitable conditions.
Formation of the Benzamide Group: The final step involves the coupling of the intermediate with 4-chlorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a receptor antagonist or agonist.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
Table 1: Key Structural and Functional Comparisons
Key Structural Differences and Implications
Core Aromatic System: The indole core in the target compound and C7 (benzo[d][1,3]dioxole) differ in electronic properties.
Substituent Effects: 4-Fluorophenyl vs. 2-Chlorophenyl (Piperazine): The 4-fluorophenyl group in the target compound may optimize steric and electronic interactions with hydrophobic pockets in targets like PCSK9, compared to 2-chlorophenyl (), which could alter binding orientation . Chlorobenzamide vs.
Pharmacokinetic Considerations :
Biological Activity
4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation.
Antimicrobial Activity
In a study focusing on anti-tubercular properties, several derivatives similar to this compound were synthesized and evaluated against Mycobacterium tuberculosis. The most active compounds exhibited inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, demonstrating significant potential for further development as anti-tubercular agents .
Cytotoxicity Testing
Cytotoxic effects were evaluated using human embryonic kidney (HEK-293) cells. The results indicated that the compound exhibits low cytotoxicity, making it a promising candidate for therapeutic applications without significant toxicity concerns .
Enzyme Inhibition
The compound was also tested for its inhibitory effects on monoamine oxidase (MAO) enzymes. It showed notable inhibition, particularly against MAO-B, with IC50 values indicating strong potency compared to other similar compounds .
Study on Immune Modulation
A case study investigated the immune-modulatory effects of compounds structurally related to this compound. The study found that certain derivatives could significantly enhance the activity of mouse splenocytes in the presence of recombinant PD-1/PD-L1, suggesting a role in cancer immunotherapy .
Neuropharmacological Effects
Another study explored the neuropharmacological effects of similar piperazine derivatives. The findings indicated potential anxiolytic and antidepressant-like activities in animal models, suggesting that this class of compounds may influence serotonin and dopamine pathways .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
